molecular formula C20H20N4O4 B11586494 2-{4-Amino-6-[(E)-2-(3,4,5-trimethoxy-phenyl)-vinyl]-[1,3,5]triazin-2-yl}-phenol

2-{4-Amino-6-[(E)-2-(3,4,5-trimethoxy-phenyl)-vinyl]-[1,3,5]triazin-2-yl}-phenol

Cat. No.: B11586494
M. Wt: 380.4 g/mol
InChI Key: DOYPSRFPUZDNMU-CMDGGOBGSA-N
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Description

2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an amino group, a trimethoxyphenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-4-hydroxy-6-chloro-1,3,5-triazine under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted triazine compounds .

Scientific Research Applications

2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxyphenyl group is known to interact with various proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring with a trimethoxyphenyl group and a phenol group. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-[4-amino-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C20H20N4O4/c1-26-15-10-12(11-16(27-2)18(15)28-3)8-9-17-22-19(24-20(21)23-17)13-6-4-5-7-14(13)25/h4-11,25H,1-3H3,(H2,21,22,23,24)/b9-8+

InChI Key

DOYPSRFPUZDNMU-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O

Origin of Product

United States

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